molecular formula C23H22N4O5 B11198344 3-[(4-Ethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

3-[(4-Ethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11198344
M. Wt: 434.4 g/mol
InChI Key: UXHYGJAXGVVQFC-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes both ethoxy and methoxy functional groups attached to phenyl rings, as well as a pyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-ethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions.

    Introduction of the Ethoxy and Methoxy Groups: The phenyl rings with ethoxy and methoxy substituents are introduced through nucleophilic aromatic substitution reactions.

    Carbamoylation: The carbamoyl group is introduced using reagents like isocyanates or carbamoyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Ethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-[(4-Ethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Methoxyphenyl)carbamoyl]-7-(4-ethoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 3-[(4-Ethoxyphenyl)carbamoyl]-7-(4-hydroxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 3-[(4-Methoxyphenyl)carbamoyl]-7-(4-hydroxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Uniqueness

The uniqueness of 3-[(4-ethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4H,7H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid lies in its specific combination of functional groups and its pyrazolopyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H22N4O5

Molecular Weight

434.4 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)carbamoyl]-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C23H22N4O5/c1-3-32-17-10-6-15(7-11-17)25-22(28)18-13-24-27-20(12-19(23(29)30)26-21(18)27)14-4-8-16(31-2)9-5-14/h4-13,20,26H,3H2,1-2H3,(H,25,28)(H,29,30)

InChI Key

UXHYGJAXGVVQFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)OC)C(=O)O

Origin of Product

United States

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